O-Methylscopolamine

Muscarinic receptor pharmacology Radioligand binding assays Quaternary ammonium antagonists

O-Methylscopolamine (methscopolamine bromide) is a permanently charged quaternary ammonium muscarinic antagonist whose inability to cross the blood-brain barrier makes it the definitive peripherally-restricted control for behavioral pharmacology and the preferred orthosteric probe for [³H]-NMS radioligand binding assays (KD ~89 pM, Bmax ~187 fmol/mg). Its rank-order potency for gastric acid secretion inhibition (N-methylscopolamine > atropine > hexahydrosiladifenidol > pirenzepine) confirms quantitatively superior efficacy in isolated gastric mucosal preparations. Laboratories performing competition binding or functional muscarinic subtype characterization should procure this reference standard to ensure internally consistent affinity determinations and eliminate CNS confounds inherent to tertiary amine alternatives like atropine.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
Cat. No. B15290056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methylscopolamine
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCN1C2CC(CC1C3C2O3)OC(=O)C(COC)C4=CC=CC=C4
InChIInChI=1S/C18H23NO4/c1-19-14-8-12(9-15(19)17-16(14)23-17)22-18(20)13(10-21-2)11-6-4-3-5-7-11/h3-7,12-17H,8-10H2,1-2H3/t12?,13?,14-,15+,16-,17+
InChIKeyGWMNMILYYNDRFC-DBPPKFAGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Methylscopolamine: What Researchers and Procurement Specialists Need to Know About This Quaternary Ammonium Muscarinic Antagonist


O-Methylscopolamine (also referred to as methylscopolamine or methscopolamine) is a quaternary ammonium derivative of scopolamine that functions as a competitive muscarinic acetylcholine receptor (mAChR) antagonist [1]. Unlike its tertiary amine progenitor scopolamine, the permanent positive charge on the quaternary nitrogen atom substantially limits its ability to cross lipid membranes, including the blood-brain barrier [2]. This structural modification confers a pronounced peripheral restriction of anticholinergic activity, making O-methylscopolamine a critical tool for isolating peripheral cholinergic mechanisms in experimental pharmacology and a therapeutically differentiated agent in clinical contexts where central nervous system (CNS) side effects are undesirable [3].

Why O-Methylscopolamine Cannot Be Casually Substituted with Scopolamine, Atropine, or Butylscopolamine


Within the muscarinic antagonist class, compounds that share a common pharmacophore nonetheless exhibit profound and quantifiable differences in receptor binding mode, CNS penetration, and functional selectivity that preclude simple interchangeability. Quaternary ammonium derivatives such as O-methylscopolamine produce biphasic displacement curves in receptor binding assays, whereas tertiary analogues like atropine yield monophasic curves, indicating fundamentally distinct binding interactions that cannot be extrapolated across subclasses [1]. Furthermore, the rank order of potency for inhibiting gastric acid secretion—N-methylscopolamine > atropine > hexahydrosiladifenidol > pirenzepine—demonstrates that even compounds with overlapping therapeutic indications exhibit quantifiably different functional efficacy in the same target tissue [2]. These differences have direct consequences for experimental design and therapeutic selection, as substituting a tertiary amine for a quaternary compound will introduce CNS effects that confound interpretation of peripheral pharmacology studies [3].

O-Methylscopolamine Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


Receptor Binding Divergence: Biphasic Displacement Curves Distinguish O-Methylscopolamine from Tertiary Anticholinergics

O-Methylscopolamine (methylscopolamine) exhibits a fundamentally different mode of interaction with muscarinic receptors compared to its tertiary amine analogues. In competitive displacement assays using ³H-dexetimide binding to calf brain muscarinic receptors, tertiary antagonists such as atropine and scopolamine produced steep, monophasic inhibition curves, whereas O-methylscopolamine—along with other quaternary derivatives including methylatropine and oxyphenonium—produced shallow or biphasic displacement curves [1]. This qualitative difference in binding behavior indicates that the addition of the methyl group to the nitrogen atom alters the interaction of the antagonist with muscarinic receptor binding sites, potentially reflecting differential recognition of receptor subpopulations or allosteric binding components that are not engaged by tertiary compounds [1].

Muscarinic receptor pharmacology Radioligand binding assays Quaternary ammonium antagonists

Behavioral Pharmacology: O-Methylscopolamine Fails to Impair Avoidance Acquisition at Doses Where Scopolamine Produces Dose-Dependent Deficit

In a direct comparative study of acquisition and retention of one-way shuttle box avoidance behavior in male albino rats, scopolamine hydrobromide (0.032 to 10.0 mg/kg) produced a dose-related impairment in acquisition of avoidance responding compared to equimolar sodium bromide controls, whereas methscopolamine bromide (O-methylscopolamine; 1.0 and 10.0 mg/kg) did not impair acquisition at any dose tested [1]. Scopolamine also produced a dose-related decrease in total brain acetylcholine (ACh) that correlated with avoidance performance (r = 0.95 for acquisition trials; r = 0.88 for retention trials), an effect absent with methscopolamine, which did not significantly alter brain ACh levels [1]. The lack of behavioral impairment and absence of brain ACh alteration with methscopolamine confirm its functional exclusion from the CNS under these experimental conditions.

Behavioral pharmacology CNS penetration Learning and memory

Gastric Acid Secretion Inhibition: O-Methylscopolamine Exhibits Superior Potency to Atropine and Pirenzepine in Isolated Fundic Mucosal Cells

In a comparative functional study using isolated gastric fundic mucosal cells from rabbit, the rank order of potency for inhibiting acid secretion correlated with muscarinic receptor binding affinity. N-Methylscopolamine (O-methylscopolamine) demonstrated the highest potency among the compounds tested, with the rank order established as N-methylscopolamine > atropine > hexahydrosiladifenidol > pirenzepine [1]. This rank order was consistent in both inhibition of acid secretion and displacement of (³H)-N-methylscopolamine binding, indicating that the compound's functional superiority in this tissue is directly attributable to its higher receptor affinity relative to these clinically established comparators [1].

Gastrointestinal pharmacology Acid secretion Muscarinic receptor antagonism

Oral Absorption Quantification: 15-25% Bioavailability Distinguishes O-Methylscopolamine from Both High-Absorption Tertiary Amines and Low-Absorption Butylscopolamine

Systematic comparison of oral absorption across structurally related anticholinergics reveals that O-methylscopolamine occupies a distinct intermediate position in the absorption spectrum. The tertiary amine atropine exhibits nearly complete absorption (approximately 100%), while among the quaternary nitrogen compounds, methylatropine and methylscopolamine (O-methylscopolamine) show 15-25% oral absorption [1]. In contrast, butylscopolamine (another quaternary derivative frequently used as a comparator) is absorbed to a significantly lesser extent, with very little systemic uptake detected [1]. This quantifiable difference positions O-methylscopolamine as having sufficient oral bioavailability for systemic peripheral effects while still maintaining a meaningful absorption barrier that contributes to its safety profile relative to fully absorbed tertiary amines.

Pharmacokinetics Oral bioavailability Quaternary ammonium absorption

Metabolic Pathway Characterization: 2023 Human Clinical Trial Establishes Metabolic Fate Using Advanced LC-MS/MS

A recent clinical trial published in the European Journal of Pharmaceutical Sciences (2023) examined the metabolic pathways of O-methylscopolamine in human subjects using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques [1]. This study provides contemporary, analytically rigorous characterization of the compound's metabolic fate, an area where pharmacokinetic data have historically been limited or derived from indirect physicochemical inference rather than direct human measurement [2]. The availability of this peer-reviewed human metabolic pathway data distinguishes O-methylscopolamine from older or less well-characterized anticholinergics for which such modern analytical characterization may be absent or incomplete.

Drug metabolism Analytical chemistry LC-MS/MS

Stability and Storage Characterization: Defined Shelf-Life Parameters Support Experimental Reproducibility

O-Methylscopolamine (as the bromide salt) has well-characterized stability parameters that are critical for ensuring experimental reproducibility and minimizing batch-to-batch variability. In lyophilized powder form, the compound is stable for 36 months when stored desiccated at -20°C [1]. In solution, stability is more limited: storage at -20°C is recommended with use within 1 month to prevent loss of potency, and aliquotting to avoid multiple freeze-thaw cycles is advised [1]. The compound is generally stable under ambient conditions but exhibits hygroscopic behavior, requiring storage in tightly sealed containers to prevent moisture absorption [2]. These defined parameters contrast with many research compounds for which solution stability and long-term storage conditions are not systematically characterized.

Compound stability Storage conditions Experimental reproducibility

O-Methylscopolamine Application Scenarios: Where This Compound Delivers Differentiated Scientific Value


Dissecting Peripheral versus Central Cholinergic Mechanisms in Behavioral Pharmacology

Researchers investigating the relative contributions of central and peripheral cholinergic systems to behavior, cognition, or physiological responses should select O-methylscopolamine as the peripherally-restricted control. As demonstrated by Domino and Domino (1976), methscopolamine fails to impair avoidance acquisition or alter brain acetylcholine levels at doses where scopolamine produces robust, dose-dependent deficits [1]. This functional CNS exclusion enables investigators to attribute scopolamine-induced effects to central muscarinic blockade while using O-methylscopolamine to rule out peripheral confounds. This experimental design principle has been widely adopted, with O-methylscopolamine routinely administered as a pretreatment in rodent models (e.g., 1 mg/kg i.p. 30 minutes prior to pilocarpine) to prevent peripheral cholinergic side effects while preserving the central pharmacology of interest [2].

High-Potency Gastric Acid Secretion Inhibition in Isolated Tissue Pharmacology

For ex vivo or in vitro studies of gastric mucosal function requiring robust muscarinic antagonism, O-methylscopolamine offers quantitatively superior potency compared to atropine or pirenzepine in isolated gastric fundic mucosal cell preparations [3]. The established rank order—N-methylscopolamine > atropine > hexahydrosiladifenidol > pirenzepine—guides selection of the most potent agent for assays where maximizing receptor occupancy at minimal drug concentration is desired. This potency advantage is particularly relevant for competitive binding studies using (³H)-NMS as the radioligand, where the compound serves simultaneously as both the experimental tool and the labeled tracer, enabling internally consistent binding affinity determinations [3].

Radioligand Binding Assays: [³H]-N-Methylscopolamine as an Orthosteric Probe for Muscarinic Receptor Characterization

O-Methylscopolamine in its tritiated form ([³H]-N-methylscopolamine, [³H]-NMS) is an essential radioligand for muscarinic receptor binding assays. It binds to a single site in neuronal cultures with a KD of 89 pM and a Bmax of 187 fmol/mg protein [4], and has been extensively used to characterize muscarinic receptor subtypes across multiple tissues including rat duodenum smooth muscle, cerebellar granule cells, and human peripheral blood lymphocytes [5]. [³H]-NMS displacement assays are a standard method for determining the affinity of novel muscarinic ligands, and the compound's well-defined binding parameters make it a preferred orthosteric probe for competition binding studies [6]. Procurement of unlabeled O-methylscopolamine as a reference standard is therefore critical for laboratories performing these widely used radioligand binding experiments.

Analytical Method Development Requiring Contemporary Human Metabolic Fate Data

Analytical chemists and bioanalytical laboratories developing LC-MS/MS methods for the detection or quantification of anticholinergic agents in biological matrices benefit from the availability of peer-reviewed human metabolic pathway data for O-methylscopolamine (European Journal of Pharmaceutical Sciences, 2023) [7]. This contemporary characterization, obtained using advanced tandem mass spectrometry techniques, provides a validated reference point for method development and validation activities. For laboratories operating under regulatory or quality management frameworks that require documented analytical characterization of reference materials, O-methylscopolamine's defined metabolic profile and stability parameters [8] reduce method development uncertainty compared to alternative compounds lacking such modern analytical documentation.

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